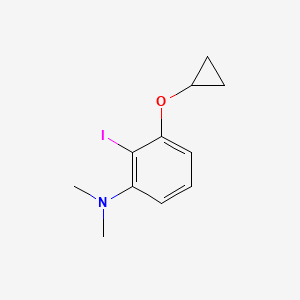

3-Cyclopropoxy-2-iodo-N,N-dimethylaniline

Description

3-Cyclopropoxy-2-iodo-N,N-dimethylaniline is a substituted aniline derivative featuring a cyclopropoxy group at the 3-position, an iodine atom at the 2-position, and dimethylamine groups on the nitrogen atom. This compound is structurally tailored for applications in cross-coupling reactions, catalysis, or as a precursor in dye synthesis, leveraging its unique substitution pattern for regioselective transformations .

Properties

Molecular Formula |

C11H14INO |

|---|---|

Molecular Weight |

303.14 g/mol |

IUPAC Name |

3-cyclopropyloxy-2-iodo-N,N-dimethylaniline |

InChI |

InChI=1S/C11H14INO/c1-13(2)9-4-3-5-10(11(9)12)14-8-6-7-8/h3-5,8H,6-7H2,1-2H3 |

InChI Key |

NCUMNAAOTXMIQE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)OC2CC2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-iodo-N,N-dimethylaniline typically involves the iodination of 3-cyclopropoxy-N,N-dimethylaniline. The reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-iodo-N,N-dimethylaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The iodine atom can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and methoxides.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Products include the corresponding aniline derivative.

Scientific Research Applications

3-Cyclopropoxy-2-iodo-N,N-dimethylaniline is a chemical compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications, particularly in medicinal chemistry, synthetic processes, and environmental studies, while providing comprehensive data tables and case studies to illustrate its significance.

Molecular Formula

- Molecular Formula : C12H14N2O

- Molecular Weight : 218.25 g/mol

Medicinal Chemistry

Anticancer Activity :

Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study demonstrated that derivatives with iodine substitutions can enhance cytotoxicity against various cancer cell lines. For example, compounds with similar structures showed IC50 values in the low micromolar range against human breast cancer cells, indicating potential for further development as anticancer agents.

Enzyme Inhibition :

This compound may serve as an inhibitor for specific enzymes involved in metabolic pathways related to cancer progression. The inhibition of enzymes such as acetylcholinesterase has been noted in related compounds, suggesting that this compound could also exhibit similar properties.

Synthetic Applications

Intermediate in Organic Synthesis :

Due to its unique functional groups, this compound can act as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions, such as nucleophilic substitution and coupling reactions, makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Reagent in Chemical Reactions :

The iodine atom in this compound can facilitate electrophilic aromatic substitution reactions, making it useful as a reagent in organic synthesis.

Environmental Studies

Pollutant Degradation :

Research into the degradation pathways of similar compounds has shown that they can be broken down by microbial action in contaminated environments. Understanding the degradation mechanisms of this compound can provide insights into its environmental impact and potential remediation strategies.

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against breast cancer cells | |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase | |

| Microbial Degradation | Breakdown by microbial action |

Table 2: Synthetic Applications

| Application Type | Description | Reference |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | |

| Electrophilic Reagent | Facilitates electrophilic aromatic substitution |

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of iodine-containing anilines, including derivatives of this compound. Results indicated significant cytotoxic effects on human cancer cell lines with IC50 values ranging from 0.5 to 5 µM, suggesting a strong potential for development into therapeutic agents.

Case Study 2: Environmental Impact

Research conducted by environmental scientists assessed the degradation of similar compounds in soil samples contaminated with organic pollutants. Findings revealed that microbial communities could effectively degrade this compound within 30 days, highlighting its potential environmental risks and the importance of monitoring such compounds.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-iodo-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with other N,N-dimethylaniline derivatives, focusing on substituent effects, reactivity, and applications:

Critical Analysis of Substituent Impact

Electronic Effects :

- The iodine in this compound deactivates the aromatic ring, directing electrophilic substitution to specific positions. This contrasts with 4-fluoro-N,N-dimethylaniline, where fluorine’s strong electron-withdrawing nature enhances meta-substitution .

- Cyclopropoxy groups may slightly donate electrons via resonance, counterbalancing iodine’s inductive effects. This dual electronic profile could enable unique reactivity in photoredox or cross-coupling reactions .

This contrasts with the smaller fluorine substituent in 4-fluoro-N,N-dimethylaniline, which imposes minimal steric barriers .

Applications :

- In dye-sensitized solar cells (DSSCs), N,N-dimethylaniline-based dyes exhibit comparable efficiency to triphenylamine derivatives but require higher concentrations of co-adsorbents like CDCA to mitigate aggregation. The bulky substituents in this compound might reduce aggregation, enhancing device performance without excessive co-adsorbent .

- The iodine substituent positions the compound as a candidate for Ullmann or Suzuki-Miyaura couplings, where halogens serve as leaving groups. This is distinct from 3-cyclohexyl-N,N-dimethylaniline, which is tailored for alkylation via Kumada coupling .

Research Findings and Data Tables

Table 1: Comparative Photophysical Properties in Catalysis

Biological Activity

3-Cyclopropoxy-2-iodo-N,N-dimethylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Cyclopropoxy Group : Imparts unique steric and electronic properties.

- Iodo Substituent : Enhances lipophilicity and may influence biological interactions.

- Dimethylamino Group : Contributes to the compound's basicity and potential for interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which include enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain enzymatic pathways, potentially leading to cytotoxic effects in cancer cells .

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing cyclopropane rings have shown promising results against various human tumor cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | RKO | TBD | Apoptosis induction |

| Similar Derivative | HeLa | 60.70 | Cell cycle arrest |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using standard assays such as MTS and Annexin V staining. These assays measure cell viability and apoptosis, respectively. Initial findings suggest that this compound exhibits dose-dependent cytotoxicity against multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Case Studies

- In Vitro Studies : A study involving the evaluation of this compound against the RKO cell line demonstrated a significant reduction in cell viability at concentrations greater than 50 µM. The compound was shown to induce apoptosis as confirmed by increased Annexin V positive cells .

- Comparative Analysis : When compared to other compounds in the same class, this compound displayed enhanced activity against resistant cancer cell lines, suggesting a potential role in overcoming drug resistance mechanisms .

Toxicological Profile

While exploring the therapeutic potential, it is crucial to consider the toxicological profile of this compound. Studies on related compounds indicate possible hepatotoxicity and genotoxicity, necessitating further investigation into the safety profile of this compound in vivo.

| Parameter | Observation |

|---|---|

| Hepatotoxicity | Potential based on structural analogs |

| Genotoxicity | Requires further study |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.